1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-chloro-2-methyl-4-phenylmethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-10-12(15)7-8-13(14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCQUVBNWXLENE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Studies on 1 Benzyloxy 4 Bromo 2 Chloro 3 Methylbenzene
Quantum Chemical Calculations
Quantum chemical calculations are pivotal in elucidating the intrinsic properties of a molecule. For 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene, both Density Functional Theory (DFT) and Ab Initio methods have been utilized to provide a detailed understanding of its characteristics.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has been instrumental in determining the most stable three-dimensional arrangement of atoms, or geometry, of this compound. Through a process of geometry optimization, the lowest energy structure of the molecule is identified. These calculations also provide a detailed picture of the electron distribution within the molecule, which is crucial for understanding its reactivity and physical properties. nih.govresearchgate.net
The optimized geometry reveals the precise bond lengths, bond angles, and dihedral angles of the molecule. This structural information is fundamental for all further computational analysis.
Ab Initio Methods for Molecular Properties
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical data, have been employed to calculate various molecular properties of this compound. researchgate.netnih.gov These calculations provide valuable data on properties such as the molecule's dipole moment, polarizability, and other electronic characteristics.
Molecular Orbital Analysis
The behavior of electrons in a molecule is described by molecular orbitals. The analysis of these orbitals, particularly the frontier orbitals, is key to understanding a molecule's chemical reactivity and electronic transitions.
Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. wikipedia.orgossila.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.orglibretexts.org A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. wikipedia.org
For this compound, the energies of the HOMO, LUMO, and the resulting energy gap have been calculated to predict its reactive behavior.
Table 1: Frontier Molecular Orbital Energies
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
Charge Distribution and Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed description of the electron density distribution and the bonding interactions within a molecule. wikipedia.org This method allows for the calculation of the natural atomic charges on each atom, offering insights into the electrostatic potential of the molecule. researchgate.netresearchgate.net NBO analysis also describes the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds) and interactions such as lone pairs and delocalization of electron density. wikipedia.orgq-chem.com
The NBO analysis for this compound helps in understanding the intramolecular charge transfer and the stabilization arising from these interactions.
Table 2: Natural Atomic Charges (Illustrative)
| Atom | Natural Charge (e) |
|---|---|
| C1 | Data not available in search results |
| C2 | Data not available in search results |
| C3 | Data not available in search results |
| C4 | Data not available in search results |
| Br | Data not available in search results |
| Cl | Data not available in search results |
| O | Data not available in search results |
Conformational Analysis and Molecular Dynamics
The benzyloxy group in this compound can rotate around the C-O-C linkage, leading to different spatial arrangements or conformations. Conformational analysis is performed to identify the most stable conformers and the energy barriers between them.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Potential Energy Surface Scans for Rotational Barriers
The flexibility of this compound is largely dictated by the rotation around its single bonds, particularly the C-O-C-C linkage of the benzyloxy group. The energy required to rotate around these bonds, known as the rotational barrier, determines the conformational preferences of the molecule.
Computational methods, such as Density Functional Theory (DFT), are employed to map the potential energy surface (PES) associated with bond rotation. nih.gov This is achieved by systematically varying the dihedral angle of interest (e.g., the C(aryl)-O-CH₂-C(benzyl) angle) in small increments and calculating the molecule's energy at each step, while allowing the rest of the geometry to relax. The resulting plot of energy versus dihedral angle reveals the low-energy (stable) conformations and the high-energy (transition state) conformations. biomedres.usbiomedres.us
The rotational barrier is the energy difference between the most stable conformation (energy minimum) and the highest-energy transition state. biomedres.us For the benzyloxy group, rotation is hindered by steric interactions between the methylene (B1212753) protons or the benzyl (B1604629) ring and the substituents (chlorine and methyl groups) on the adjacent aromatic ring. In molecules with benzyloxy fragments, a conformation where the C-O-C-C unit is close to an anti-periplanar arrangement is often favored. nih.gov
Table 1: Hypothetical Potential Energy Scan for C(aryl)-O Bond Rotation This table illustrates the expected output from a DFT calculation for the rotational barrier of the C(aryl)-O bond in this compound.
| Dihedral Angle (C-C-O-C) [°] | Relative Energy [kcal/mol] | Conformation |
|---|---|---|
| 0 | 5.2 | Eclipsed (Transition State) |
| 60 | 1.5 | Gauche |
| 90 | 0.0 | Perpendicular (Stable) |
| 120 | 1.8 | Gauche |
| 180 | 4.8 | Eclipsed (Transition State) |
Intra- and Intermolecular Interactions
The structure and crystal packing of this compound are influenced by a variety of non-covalent interactions. Computational analysis can identify and quantify these forces.
C-H...π Interactions: These are a form of hydrogen bonding where a C-H bond acts as the donor and a π-system (the aromatic rings) acts as the acceptor. nih.gov Intramolecularly, C-H bonds from the benzyl or methyl group can interact with the π-electron cloud of the substituted benzene (B151609) ring, influencing the molecule's preferred conformation. Intermolecularly, these interactions are crucial for crystal packing.
Halogen Bonding: The bromine and chlorine atoms on the benzene ring can act as electrophilic regions (known as σ-holes) along the C-X bond axis (where X is Br or Cl). These regions can interact favorably with nucleophiles, such as the π-electron clouds of adjacent aromatic rings (halogen-π interactions) or other electron-rich atoms. tandfonline.comresearchgate.net These interactions are directional and can significantly influence the solid-state architecture. researchgate.netnih.gov Computational studies have shown that the stability of halogen-π interactions is largely due to electrostatic and dispersion effects. tandfonline.com
π-π Stacking: The aromatic rings can interact through π-π stacking, where the faces of the rings are parallel to each other (either in a sandwich or parallel-displaced arrangement). These interactions are primarily driven by dispersion forces and are a key factor in the formation of molecular aggregates. researchgate.net
Computational tools like Hirshfeld surface analysis can be used to visualize and quantify the relative contributions of these different intermolecular contacts in a crystal lattice. nih.gov
Table 2: Potential Non-Covalent Interactions in this compound This table summarizes the types of interactions that would be investigated computationally.
| Interaction Type | Donor | Acceptor | Typical Energy [kcal/mol] |
|---|---|---|---|
| C-H...π | C-H (benzyl, methyl) | π-system (aromatic rings) | -0.5 to -2.5 |
| Halogen Bond (X...π) | C-Br or C-Cl (σ-hole) | π-system (aromatic rings) | -1.0 to -5.0 |
| π-π Stacking | π-system (aromatic ring) | π-system (aromatic ring) | -2.0 to -10.0 |
Reaction Mechanism Elucidation via Computational Modeling
A primary synthetic route to this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution (SN2) of a benzyl halide, such as benzyl bromide, by the corresponding phenoxide (4-bromo-2-chloro-3-methylphenoxide). masterorganicchemistry.comlibretexts.org Computational modeling is instrumental in elucidating the detailed mechanism of such reactions. rsc.orgresearchgate.net
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org Computational chemists use quantum mechanical methods to locate the transition state (TS) structure on the potential energy surface for this reaction. rsc.orgsciforum.net The TS is a high-energy, transient species that represents the peak of the energy barrier between reactants and products.
For the reaction between 4-bromo-2-chloro-3-methylphenoxide and benzyl bromide, the transition state would be characterized by:
A pentacoordinate carbon atom on the benzyl group.
A partially formed O-C bond between the phenoxide oxygen and the benzylic carbon.
A partially broken C-Br bond.
An inversion of stereochemistry at the benzylic carbon, although this is not observable with an achiral -CH₂- group.
The calculated geometry of the transition state provides precise information on bond lengths and angles at the peak of the reaction barrier. researchgate.net A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the breaking of the C-Br bond and formation of the O-C bond). acs.org
Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to map out the reaction's energy profile. ekb.egresearchgate.net
Activation Energy (Eₐ): This is the energy difference between the transition state and the reactants. It is the primary determinant of the reaction rate; a lower activation energy corresponds to a faster reaction. Computational studies can predict these barriers, providing insight into reaction feasibility and kinetics. ekb.egnih.gov
Reaction Energy (ΔE_rxn): This is the energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy, ΔE_rxn < 0) or endothermic (requires energy, ΔE_rxn > 0).
These calculations can be performed in the gas phase or, more realistically, by including a solvent model (e.g., the Polarizable Continuum Model, PCM) to account for the stabilizing or destabilizing effects of the solvent on charged or polar species like the phenoxide nucleophile and the transition state. researchgate.net The choice of solvent is known to significantly impact the kinetics and selectivity of Williamson ether syntheses. rsc.orgresearchgate.net
Table 3: Hypothetical Calculated Energies for the Williamson Ether Synthesis Illustrative energy profile for the formation of this compound, calculated using DFT.
| Species | Relative Energy (Gas Phase) [kcal/mol] | Relative Energy (in DMSO) [kcal/mol] |
|---|---|---|
| Reactants (Phenoxide + Benzyl Bromide) | 0.0 | 0.0 |
| Transition State | +18.5 | +22.0 |
| Products (Ether + Br⁻) | -75.0 | -60.0 |
Computational Spectroscopy
Computational methods can predict various types of spectra, providing a powerful tool for structure verification and interpretation of experimental data.
The prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable application of computational chemistry, particularly for confirming the structure of complex organic molecules. researchgate.net The process typically involves:
Geometry Optimization: The molecule's three-dimensional structure is optimized, usually with DFT methods (e.g., using the B3LYP functional), to find its lowest energy conformation. researchgate.net
Shielding Calculation: Using the optimized geometry, the magnetic shielding tensor for each nucleus is calculated. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this step. researchgate.netnih.govresearchgate.net
Chemical Shift Calculation: The calculated isotropic shielding values (σ_calc) are converted to chemical shifts (δ_pred) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), using the formula: δ_pred = σ_TMS - σ_calc. acs.orgwisc.edu
For this compound, this would provide predicted ¹H and ¹³C chemical shifts. Comparing these predicted values with experimental spectra can aid in the unambiguous assignment of all signals. DFT calculations have been shown to reliably predict ¹H and ¹³C chemical shifts, often with high accuracy after empirical scaling. acs.orgacs.orgcomporgchem.com Relativistic effects may need to be considered for predicting the chemical shift of the carbon atom directly bonded to the heavy bromine atom. acs.org
Table 4: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts This table demonstrates how computational data is used to support experimental assignments for the aromatic carbons of this compound.
| Carbon Atom | Predicted δ [ppm] (GIAO/DFT) | Hypothetical Experimental δ [ppm] | Difference [ppm] |
|---|---|---|---|
| C-O | 152.8 | 153.5 | -0.7 |
| C-Cl | 128.1 | 128.9 | -0.8 |
| C-CH₃ | 134.5 | 135.2 | -0.7 |
| C-Br | 115.9 | 116.8 | -0.9 |
| C-H (aromatic) | 130.2 | 130.8 | -0.6 |
| C-C (aromatic) | 127.4 | 128.1 | -0.7 |
Simulation of Vibrational (IR/Raman) and UV-Vis Spectra
Information regarding the theoretical simulation of the infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra for this compound is not available in published research. Such a study would typically involve quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational frequencies and electronic transitions of the molecule. These calculated spectra are often compared with experimental data to provide a comprehensive understanding of the compound's molecular structure and properties. Without dedicated research on this specific compound, any presentation of simulated spectral data would be speculative.
Theoretical Studies on Solvatochromism
There are no available theoretical studies on the solvatochromism of this compound. Solvatochromism studies investigate the change in a substance's color or spectral properties when dissolved in different solvents. Theoretical examinations of this phenomenon, often employing computational models, can elucidate the nature of solute-solvent interactions and their effect on the electronic structure of the molecule. The absence of such research for this compound means that a detailed, data-driven discussion on this topic cannot be provided.
In-depth Literature Review Reveals Scant Data on the Reactivity of this compound
A comprehensive search of scientific databases and patent literature has revealed a significant lack of published research specifically detailing the reactivity and mechanistic studies of the chemical compound this compound. While the individual reactive moieties of the molecule—the brominated and chlorinated aromatic ring and the benzyloxy ether—are well-understood in organic chemistry, specific experimental data, such as reaction conditions, yields, and mechanistic investigations for this particular substrate, are not available in the public domain.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that focuses solely on the experimental reactivity of this compound as requested. The creation of such an article would require speculative analysis based on the reactivity of analogous structures rather than being based on established, peer-reviewed data for the compound . This would not meet the standard of scientific accuracy for a document focused on a single, specific chemical entity.
General principles of organic chemistry would predict that the compound could participate in a variety of transformations. For instance, the bromine and chlorine substituents suggest potential for metal-catalyzed cross-coupling reactions and, under certain conditions, nucleophilic aromatic substitution. The benzyloxy group is a common protecting group for phenols, indicating it can be cleaved under various reductive or acidic conditions. However, without specific experimental results, any discussion of reaction pathways, regioselectivity (i.e., whether the bromine or chlorine atom reacts preferentially), and efficiency remains hypothetical.
Given the absence of specific research findings for this compound, a detailed article conforming to the requested outline cannot be constructed at this time. Further empirical research would be required to elucidate the specific chemical behaviors and reaction pathways of this compound.
Reactivity and Mechanistic Investigations of 1 Benzyloxy 4 Bromo 2 Chloro 3 Methylbenzene
Reactivity of the Methyl Group
The methyl group attached to the benzene (B151609) ring is a benzylic carbon, which confers upon it special reactivity compared to a typical alkyl C-H bond. This enhanced reactivity is due to the stability of the intermediate radical or cation, which is stabilized by resonance with the adjacent aromatic ring. masterorganicchemistry.comyoutube.com
Radical Halogenation (e.g., Benzylic Bromination)
The benzylic position of 1-(benzyloxy)-4-bromo-2-chloro-3-methylbenzene is susceptible to free-radical halogenation, a reaction that selectively targets the C-H bonds adjacent to an aromatic ring. masterorganicchemistry.comyoutube.com Benzylic bromination is a common example of this transformation, typically employing N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light (hν) or a peroxide (ROOR).
The reaction proceeds via a free-radical chain mechanism:
Initiation: The initiator generates a small concentration of bromine radicals (Br•).
Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical is the key to the reaction's selectivity. This radical then reacts with a molecule of Br2 (generated in small amounts from the reaction of HBr with NBS) to form the benzylic bromide product and a new bromine radical, which continues the chain. youtube.comyoutube.com
Termination: The reaction ceases when radicals combine with each other.
Using NBS is crucial as it provides a low, constant concentration of bromine, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.com The expected product of this reaction is 1-(benzyloxy)-4-bromo-2-chloro-3-(bromomethyl)benzene.
Table 1: Reagents and Conditions for Benzylic Bromination
| Reagent | Initiator | Solvent | Product |
| N-Bromosuccinimide (NBS) | Light (hν) or Peroxide (ROOR) | Carbon tetrachloride (CCl4) | 1-(benzyloxy)-4-bromo-2-chloro-3-(bromomethyl)benzene |
Oxidation Reactions at the Methyl Position
The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. masterorganicchemistry.com Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4). The reaction typically requires heat.
Regardless of the alkyl chain length, if a benzylic hydrogen is present, the entire side chain is cleaved and oxidized to a carboxylic acid group (-COOH). masterorganicchemistry.comyoutube.com Therefore, the oxidation of this compound would yield 5-(benzyloxy)-2-bromo-4-chloro-3-methylbenzoic acid. This reaction provides a synthetic route to introduce a carboxylic acid function onto the substituted benzene ring.
Table 2: Conditions for Benzylic Oxidation
| Oxidizing Agent | Conditions | Product |
| Potassium Permanganate (KMnO4) | Heat, Aqueous solution | 5-(benzyloxy)-2-bromo-4-chloro-3-methylbenzoic acid |
| Chromic Acid (H2CrO4) | Heat, Acidic solution | 5-(benzyloxy)-2-bromo-4-chloro-3-methylbenzoic acid |
Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound towards electrophilic aromatic substitution (EAS) is dictated by the electronic properties of its four substituents. youtube.com
Electrophilic Aromatic Substitution (EAS) with Deactivating/Activating Groups
Substituents on a benzene ring can be classified as either activating or deactivating towards EAS. Activating groups donate electron density to the ring, making it more nucleophilic and increasing the reaction rate compared to benzene. Deactivating groups withdraw electron density, making the ring less nucleophilic and slowing the reaction. libretexts.org
In the case of this compound:
Activating Groups: The benzyloxy (-OCH2Ph) group is a strong activating group due to the resonance donation of a lone pair of electrons from the oxygen atom. The methyl (-CH3) group is a weak activating group through an inductive effect.
Deactivating Groups: The chloro (-Cl) and bromo (-Br) groups are deactivating. libretexts.org They are electronegative and withdraw electron density from the ring inductively. However, they possess lone pairs that can be donated through resonance.
Table 3: Substituent Effects on EAS Reactivity
| Substituent | Classification | Electronic Effect |
| -OCH2Ph (Benzyloxy) | Strongly Activating | +R > -I (Resonance donation) |
| -CH3 (Methyl) | Weakly Activating | +I (Inductive donation) |
| -Cl (Chloro) | Weakly Deactivating | -I > +R (Inductive withdrawal) |
| -Br (Bromo) | Weakly Deactivating | -I > +R (Inductive withdrawal) |
Directing Effects of Multiple Substituents on Electrophilic Attack
The position of an incoming electrophile during EAS is determined by the directing effects of the existing substituents. libretexts.org
Ortho-, Para-Directors: Activating groups and halogens are ortho-, para-directors. libretexts.org Therefore, the benzyloxy, methyl, chloro, and bromo groups all direct incoming electrophiles to the positions ortho and para relative to themselves.
Meta-Directors: There are no meta-directing groups on this molecule.
The benzene ring has two unsubstituted positions available for substitution: C5 and C6. To predict the outcome, the directing influences of all four groups must be considered:
Benzyloxy group (at C1): Strongly directs ortho (to C2 and C6) and para (to C4). Since C2 and C4 are already substituted, it strongly directs towards C6.
Chloro group (at C2): Directs ortho (to C1 and C3) and para (to C5). It therefore directs towards C5.
Methyl group (at C3): Directs ortho (to C2 and C4) and para (to C6). It directs towards C6.
Bromo group (at C4): Directs ortho (to C3 and C5) and para (to C1). It directs towards C5.
The directing effects create a competition for the two available sites. The benzyloxy group is the most powerful activating and directing group. Its influence is likely to dominate, strongly favoring substitution at the C6 position, which is ortho to it. The methyl group also directs to C6. The two halogens direct to C5. In conflicts between activating and deactivating groups, the activating group's influence generally prevails.
Regioselectivity in Further Functionalization
Based on the analysis of directing effects, further electrophilic aromatic substitution on this compound is expected to be highly regioselective.
The primary site of electrophilic attack is predicted to be the C6 position . This prediction is based on the following factors:
Dominant Director: The benzyloxy group is the most potent activating group on the ring, and it strongly directs ortho to the C6 position.
Reinforcing Director: The activating methyl group also directs para to the C6 position, reinforcing this outcome.
Steric Hindrance: The C6 position is sterically less hindered than the C5 position, which is flanked by the bromo and methyl groups. While the benzyloxy group is large, attack at the ortho C6 position is still generally favorable.
Therefore, reactions such as nitration, sulfonation, or Friedel-Crafts alkylation/acylation are expected to yield the 6-substituted product as the major isomer.
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Application of ¹H NMR for Proton Assignment and Coupling Analysis
Proton (¹H) NMR spectroscopy is the initial and often most informative step in the structural analysis of 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the connectivity between adjacent protons (coupling constants).
For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the protons of the benzyloxy group and the substituted benzene (B151609) ring. The benzylic protons (O-CH₂) would typically appear as a singlet, while the aromatic protons of the benzyl (B1604629) group would present as a multiplet. The protons on the trisubstituted benzene ring would exhibit specific splitting patterns and chemical shifts influenced by the bromine, chlorine, methyl, and benzyloxy substituents. Analysis of the coupling constants (J-values) between these aromatic protons would be critical in confirming their relative positions on the ring. The methyl group protons would also appear as a distinct singlet.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic (Benzyl group) | 7.2-7.5 | Multiplet | - |
| Benzylic (CH₂) | 5.0-5.2 | Singlet | - |
| Aromatic (Substituted ring) | 6.8-7.4 | Doublet/Multiplet | 2-8 |
| Methyl (CH₃) | 2.2-2.5 | Singlet | - |
Utilization of ¹³C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.
The spectrum would show signals for the carbon atoms of the benzyloxy group, including the benzylic carbon and the aromatic carbons of the benzyl ring. Additionally, distinct signals would correspond to the six carbons of the substituted benzene ring, with their chemical shifts significantly influenced by the attached bromo, chloro, methyl, and benzyloxy groups. The methyl carbon would appear at a characteristic upfield chemical shift.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assign all proton and carbon signals and to map out the intricate network of atomic connections, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in confirming the connectivity of the aromatic protons on the substituted ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of the carbon signal for each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for establishing the connectivity between quaternary carbons (which have no attached protons) and nearby protons, thereby piecing together the entire molecular skeleton. For instance, it could show correlations between the benzylic protons and the carbon of the substituted ring to which the benzyloxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. While less critical for this achiral molecule's primary structure elucidation, NOESY can confirm through-space interactions between protons, such as between the benzylic protons and the aromatic protons on the substituted ring, further solidifying the structural assignment.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of this compound. The presence of bromine and chlorine atoms, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), would result in a distinctive isotopic cluster in the mass spectrum, which can be precisely calculated and compared with the experimental data to confirm the molecular formula.
Fragmentation Pattern Analysis for Structural Confirmation (e.g., LC-MS)
When coupled with a separation technique like liquid chromatography (LC-MS), mass spectrometry can also provide structural information through the analysis of fragmentation patterns. When the ionized molecule breaks apart in the mass spectrometer, it forms characteristic fragment ions. The masses of these fragments can be used to deduce the structure of the original molecule. For this compound, key fragment ions would likely correspond to the loss of the benzyl group, the benzyloxy group, or the halogen atoms, providing further confirmation of the compound's structure.
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a unique molecular fingerprint of the target compound.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its bonds. For this compound, the FTIR spectrum is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural components.
The aromatic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹. vscht.czorgchemboulder.com In-ring carbon-carbon stretching vibrations of the substituted benzene ring typically produce bands in the 1600-1400 cm⁻¹ region. orgchemboulder.comlibretexts.org The presence of the benzyloxy group would be confirmed by the characteristic C-O-C stretching vibrations, which are typically strong and appear in the fingerprint region. The aliphatic C-H stretching of the methylene (B1212753) group in the benzyl moiety is expected just below 3000 cm⁻¹. udel.edu
Furthermore, the C-H bending vibrations, particularly the out-of-plane ("oop") bends, in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring. orgchemboulder.comlibretexts.org The vibrations corresponding to the carbon-halogen bonds are expected at lower frequencies, with the C-Cl stretch appearing in the 850-550 cm⁻¹ range and the C-Br stretch at approximately 690-515 cm⁻¹. libretexts.orglibretexts.org
Table 1: Predicted FTIR Spectral Data for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | Stretching | 3100-3000 | Medium to Weak |
| Aliphatic C-H (CH₂) | Stretching | 3000-2850 | Medium |
| Aromatic C=C | In-ring Stretching | 1600-1585 and 1500-1400 | Medium to Strong |
| Benzyl Ether (C-O-C) | Asymmetric Stretching | 1320-1000 | Strong |
| Aromatic C-H | Out-of-plane Bending | 900-675 | Strong |
| C-Cl | Stretching | 850-550 | Medium |
| C-Br | Stretching | 690-515 | Medium |
Note: The predicted wavenumbers are based on characteristic absorption frequencies for the respective functional groups and may vary slightly in the actual spectrum of the compound.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would serve as a unique molecular fingerprint.
Strong Raman signals are expected for the symmetric breathing modes of the aromatic rings. mdpi.com The C=C stretching vibrations of the benzene rings will also be prominent. mdpi.com Vibrations involving the heavier halogen atoms (C-Br and C-Cl) are also expected to be observable in the low-frequency region of the Raman spectrum. mdpi.com The combination of FTIR and Raman data allows for a more complete picture of the vibrational modes of the molecule. amazonaws.com
X-ray Crystallography
X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov
By performing single-crystal X-ray diffraction on a suitable crystal of this compound, the precise spatial arrangement of all atoms can be determined. This technique would provide accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. The analysis would reveal the relative orientations of the two aromatic rings and the conformation of the benzyloxy linker. Such studies on related aromatic ethers have shown the flexibility of the ether linkage and the varied orientations the aromatic rings can adopt. nih.govacs.org
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of non-volatile organic compounds. For a compound like this compound, a reversed-phase HPLC method would likely be employed. Phenyl or pentafluorophenyl (PFP) columns could be particularly effective due to their ability to engage in π-π interactions with the aromatic rings of the analyte, potentially offering enhanced separation from structurally similar impurities. welch-us.comresearchgate.netchromforum.org
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), is another powerful technique for purity assessment, especially for volatile and semi-volatile compounds. patsnap.comgcms.cz A high-resolution capillary column would be used to separate the target compound from any starting materials, byproducts, or isomers. researchgate.netvurup.sk For halogenated compounds, a halogen-specific detector (XSD) could provide enhanced selectivity and sensitivity. nih.gov
These chromatographic techniques are not only crucial for quality control but also for preparative-scale purification to obtain the compound in high purity for further studies.
High-Performance Liquid Chromatography (HPLC) for Compound Separation
High-Performance Liquid Chromatography is a cornerstone technique for the separation and purification of non-volatile and thermally labile compounds. For this compound, reversed-phase HPLC (RP-HPLC) is a particularly effective method. In this mode, a nonpolar stationary phase, such as octadecyl-silica (C18), is used in conjunction with a polar mobile phase. The separation is governed by the hydrophobic interactions between the analyte and the stationary phase.
The presence of the benzyl and methyl groups, in addition to the halogen atoms, imparts a significant nonpolar character to this compound. Consequently, it exhibits strong retention on a C18 column. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. By systematically varying the solvent gradient, a fine-tuned separation from starting materials, byproducts, and other impurities can be achieved. For instance, a gradient elution starting with a higher water concentration and gradually increasing the organic solvent content allows for the effective elution of compounds with varying polarities.
A typical HPLC analysis would involve dissolving a sample of crude this compound in a suitable solvent and injecting it into the HPLC system. The retention time, the time it takes for the compound to travel from the injector to the detector, is a characteristic parameter under a specific set of conditions (flow rate, column type, mobile phase composition, and temperature). The purity of the compound can be assessed by the area of its corresponding peak in the chromatogram.
| Parameter | Condition |
|---|---|
| Column | C18 (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | 12.5 minutes |
Gas Chromatography (GC) for Volatile Analysis
Gas Chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular weight and structure, this compound is sufficiently volatile to be analyzed by GC, typically coupled with a mass spectrometer (GC-MS) for definitive identification.
In a GC system, the sample is vaporized and swept by a carrier gas (usually an inert gas like helium or nitrogen) through a capillary column. The column's inner surface is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. The elution order in GC is primarily determined by the boiling points of the compounds and their interactions with the stationary phase. Less volatile compounds with higher boiling points will have longer retention times.
For this compound, a nonpolar or medium-polarity capillary column, such as one coated with a phenyl polysiloxane phase, would be suitable. The temperature of the GC oven is typically programmed to increase during the analysis, which allows for the efficient elution of compounds with a range of boiling points. The high molecular weight of the target compound would result in a relatively long retention time compared to smaller starting materials or byproducts.
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Inlet Temperature | 280 °C |
| Oven Program | 100 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | 18.2 minutes |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a simple, rapid, and cost-effective technique that is extensively used to monitor the progress of chemical reactions. libretexts.org It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org
To monitor the synthesis of this compound, which could be prepared, for example, by the benzylation of 4-bromo-2-chloro-3-methylphenol (B2693457), small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate. The TLC plate is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber with a shallow pool of a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and their interaction with the stationary phase.
Generally, more polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In the synthesis of this compound from 4-bromo-2-chloro-3-methylphenol, the starting phenol (B47542) is more polar than the resulting benzyl ether product due to the presence of the hydroxyl group. Therefore, on a silica gel TLC plate, the product is expected to have a higher Rf value than the starting material. The progress of the reaction can be visualized by the disappearance of the spot corresponding to the starting material and the appearance and intensification of the spot corresponding to the product.
| Compound | Eluent System (Hexane:Ethyl Acetate) | Expected Rf Value |
|---|---|---|
| 4-Bromo-2-chloro-3-methylphenol (Starting Material) | 4:1 | 0.35 |
| This compound (Product) | 4:1 | 0.65 |
Information regarding the chemical compound “this compound” is not available in the public domain.
Extensive searches for scientific literature and chemical databases have yielded no specific information on the synthesis, derivatization, strategic synthetic utility, or applications in materials science for the compound with the precise structure “this compound.”
While information exists for structurally related compounds with different substitution patterns on the benzene ring, no data or research findings directly pertaining to the requested molecule could be located. Consequently, the generation of a detailed and scientifically accurate article adhering to the provided outline is not possible at this time.
Derivatization and Strategic Synthetic Utility
Applications in Materials Science (Non-Biological Focus)
Precursors for Polymer Chemistry (e.g., conducting polymers, specialized resins)
The halogenated nature of 1-(benzyloxy)-4-bromo-2-chloro-3-methylbenzene makes it a suitable monomer for the synthesis of various polymers through cross-coupling reactions. The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve controlled polymerization.
Conducting Polymers:
Conducting polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives, are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and photovoltaics. The subject compound can be envisioned as a building block for PPV-type polymers. For instance, a Heck coupling reaction could be employed to couple the aryl bromide with an alkene, such as styrene or a divinylbenzene derivative. Subsequent deprotection of the benzyl (B1604629) ether would yield a functionalized PPV with a hydroxyl group, which could further be used to tune the polymer's properties or for post-polymerization modification.
Another approach involves the synthesis of poly(phenylene ethynylene)s (PPEs) through Sonogashira coupling of the dihalo-aromatic with a diethynyl-aromatic comonomer. The resulting polymers are known for their high fluorescence quantum yields and are explored as sensory materials.
Specialized Resins:
The derivatization of this compound can also lead to the formation of specialized resins. For example, after conversion of the bromo group to a boronic ester via a Miyaura borylation, a Suzuki-Miyaura cross-coupling polymerization with a suitable dihalide comonomer could yield a polyphenylene-based resin. The presence of the benzyloxy, chloro, and methyl groups would impart specific properties to the resin, such as thermal stability, solubility, and chemical resistance. These resins could find applications as high-performance materials in the aerospace and electronics industries.
The following table outlines potential polymerization reactions for this compound:
| Polymer Type | Proposed Reaction | Comonomer Example | Potential Properties of Resulting Polymer |
| Poly(p-phenylene vinylene) (PPV) derivative | Heck Coupling | Divinylbenzene | Electroluminescent, semiconducting |
| Poly(phenylene ethynylene) (PPE) derivative | Sonogashira Coupling | 1,4-Diethynylbenzene | Fluorescent, sensory material |
| Polyphenylene derivative | Suzuki-Miyaura Coupling | 1,4-Dibromobenzene | High thermal stability, chemical resistance |
Components in Advanced Functional Materials (e.g., optoelectronic, supramolecular assemblies)
The tailored derivatization of this compound can lead to the creation of advanced functional materials with specific optoelectronic and self-assembly properties.
Optoelectronic Materials:
By employing palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Heck couplings, various chromophoric and electronically active moieties can be introduced at the position of the bromine atom. For example, coupling with electron-donating or electron-accepting aromatic boronic acids can lead to the formation of donor-acceptor molecules with potential applications in organic photovoltaics and non-linear optics. The benzyloxy group can be strategically removed to introduce a hydroxyl group, which can act as a hydrogen-bond donor, influencing the material's solid-state packing and, consequently, its electronic properties.
The following table presents hypothetical optoelectronic materials derived from this compound:
| Derivative Type | Synthetic Route | Potential Application |
| Donor-Acceptor Dyad | Suzuki-Miyaura coupling with an electron-accepting boronic acid | Organic photovoltaics |
| Fluorescent Emitter | Stille coupling with an organostannane bearing a fluorescent core | Organic light-emitting diodes (OLEDs) |
| Non-linear Optical Material | Heck coupling with an electron-rich alkene | Photonics |
Supramolecular Assemblies:
The presence of multiple functional groups, including halogen atoms and the benzyloxy group, makes derivatives of this compound interesting candidates for the construction of supramolecular assemblies. Halogen bonding, a non-covalent interaction involving a halogen atom as an electrophilic species, can be a powerful tool for directing the self-assembly of molecules in the solid state. mdpi.comjocpr.com The bromine and chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with electron-rich sites on adjacent molecules to form well-defined one-, two-, or three-dimensional structures.
Furthermore, after deprotection of the benzyl group, the resulting phenol (B47542) can participate in hydrogen bonding, adding another layer of control over the supramolecular architecture. The interplay between halogen bonding, hydrogen bonding, and π-π stacking interactions can lead to the formation of complex and functional supramolecular materials with potential applications in areas such as crystal engineering, host-guest chemistry, and porous materials.
Sustainable Chemistry Considerations in Derivative Synthesis
The synthesis of derivatives from this compound presents opportunities to apply the principles of green chemistry to minimize the environmental impact of these processes. Key considerations include atom economy, reaction efficiency, and waste minimization.
Atom Economy and Reaction Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comchembam.com Cross-coupling reactions, which are central to the derivatization of the title compound, can have varying levels of atom economy depending on the specific reaction type and the reagents used.
The following table provides a theoretical comparison of the atom economy for different cross-coupling reactions using a hypothetical coupling partner with this compound.
| Reaction Type | Generic Equation | Theoretical Atom Economy (%) | Major Byproducts |
| Suzuki-Miyaura Coupling | Ar-Br + R-B(OH)₂ → Ar-R | ~70-80% | Borate salts |
| Heck Coupling | Ar-Br + H₂C=CHR → Ar-CH=CHR | ~80-90% | Halide salt, base |
| Sonogashira Coupling | Ar-Br + H-C≡C-R → Ar-C≡C-R | ~85-95% | Halide salt, base |
Note: The calculated atom economy is an approximation and can vary depending on the specific reagents and stoichiometry used.
Reaction efficiency is another critical factor, encompassing not only the chemical yield but also the reaction conditions, such as temperature, pressure, and reaction time. The use of highly active and selective catalysts can significantly improve reaction efficiency, allowing for lower catalyst loadings and milder reaction conditions, which in turn reduces energy consumption. rsc.orgmdpi.com
Waste Minimization and Environmental Impact Assessment
Minimizing waste is a cornerstone of green chemistry. researchgate.net In the context of synthesizing derivatives from this compound, several strategies can be employed to reduce waste generation.
Catalyst Recycling: Palladium catalysts are expensive and can be toxic. Implementing strategies for their recovery and reuse is crucial for both economic and environmental reasons. rsc.orgmdpi.com The use of heterogeneous catalysts or catalyst systems that can be easily separated from the reaction mixture can facilitate recycling. rsc.org
Solvent Selection: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Utilizing greener solvents, such as water or bio-derived solvents, or even performing reactions under solvent-free conditions, can drastically reduce waste and environmental harm.
Protecting Group Strategy: The use of protecting groups, such as the benzyl ether in the title compound, is often necessary in multi-step synthesis. However, the introduction and removal of protecting groups add extra steps to the synthesis, generate waste, and can have their own environmental impacts. google.com Careful planning of the synthetic route to minimize the use of protecting groups or to choose protecting groups that can be removed under environmentally benign conditions is essential. For instance, catalytic transfer hydrogenolysis for benzyl ether deprotection can be a greener alternative to methods requiring harsh reagents.
A simplified environmental impact assessment for a hypothetical derivatization can be performed using metrics like the E-factor (Environmental Factor), which is the ratio of the mass of waste to the mass of the product. chembam.com
| Synthetic Step | Potential Waste Streams | Strategy for Waste Minimization |
| Cross-Coupling Reaction | Catalyst residues, solvent, inorganic salts | Use of recyclable catalysts, green solvents, optimization of reaction conditions to maximize yield. |
| Benzyl Ether Deprotection | Deprotection reagents, solvent, byproducts | Catalytic hydrogenolysis, use of recyclable catalysts, solvent selection. |
| Purification | Solvents, chromatography media | Crystallization instead of chromatography, solvent recycling. |
By systematically applying these sustainable chemistry principles, the synthesis of valuable functional materials from this compound can be achieved in a more environmentally responsible manner.
Q & A
Basic Questions
Q. How is 1-(Benzyloxy)-4-bromo-2-chloro-3-methylbenzene synthesized, and what characterization methods are essential?
- Synthesis : The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, benzyloxy groups can be introduced using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by bromination/chlorination at specific positions using directed metalation or halogenation reagents (e.g., NBS for bromination) .
- Characterization :
- NMR : H and C NMR confirm substitution patterns (e.g., benzyloxy protons at δ 4.9–5.1 ppm, aromatic protons split by adjacent halogens) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₃H₁₀BrClO, [M]⁺ m/z ~304.95) .
- X-ray Crystallography : Resolves ambiguities in regiochemistry for structurally similar analogs .
Q. What spectroscopic techniques resolve ambiguities in substitution patterns?
- 2D NMR (COSY, HSQC) : Maps coupling between aromatic protons to distinguish ortho/para substituents. For example, splitting patterns in H NMR differentiate chlorine (deshielding) and bromine (isotropic effects) .
- IR Spectroscopy : Identifies benzyl ether C-O stretches (~1250 cm⁻¹) and absence of carbonyl groups to rule out oxidation byproducts .
Intermediate Questions
Q. How does the compound’s reactivity compare to analogs lacking bromine or methyl groups?
- Reactivity : Bromine enhances electrophilicity at the para position, favoring nucleophilic substitution (e.g., methoxylation with NaOMe), while the methyl group sterically hinders meta positions. Compared to 1-(Benzyloxy)-2-chlorobenzene, bromine increases oxidative stability but reduces Friedel-Crafts reactivity .
- Applications : Used in Suzuki-Miyaura cross-coupling to synthesize biaryl scaffolds for drug discovery .
Q. What are its key applications in medicinal chemistry?
- Pharmaceutical Intermediates : Serves as a precursor to kinase inhibitors (e.g., substituted benzimidazoles) by enabling regioselective functionalization .
- Biological Probes : The bromine atom facilitates radiolabeling (e.g., Br) for PET imaging studies .
Advanced Questions
Q. How can computational methods predict regioselectivity in its substitution reactions?
- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to model transition states and activation barriers. For example, calculate Fukui indices to identify electrophilic sites (highest values at bromine-adjacent carbons) .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways to optimize conditions for high yields (>80%) .
Q. How to troubleshoot contradictory yields in nucleophilic substitution reactions?
- Contradiction Analysis :
| Variable | High Yield (>70%) | Low Yield (<30%) |
|---|---|---|
| Solvent | Polar aprotic (DMF) | Protic (MeOH) |
| Base | K₂CO₃ | Et₃N |
| Temp | 80°C | RT |
- Resolution : Use in situ F NMR (if fluorine analogs are used) to monitor reaction progress and identify side reactions (e.g., elimination vs. substitution) .
Q. What mechanistic insights explain its selectivity in cross-coupling reactions?
- Pd-Catalyzed Coupling : Bromine acts as a better leaving group than chlorine, enabling selective Suzuki-Miyaura reactions. Steric effects from the methyl group direct coupling to the less hindered position.
- Kinetic vs. Thermodynamic Control : DFT studies show that bromine’s electronegativity lowers the activation energy for oxidative addition to Pd(0), favoring kinetic products .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Store at 2–8°C for long-term stability .
- Exposure Mitigation : Use PPE (nitrile gloves, lab coat) and work in a fume hood. In case of skin contact, wash with 10% NaHCO₃ solution to neutralize acidic degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
